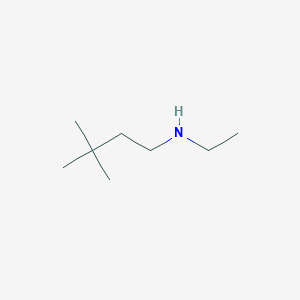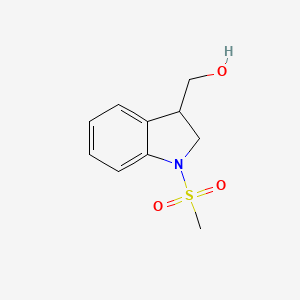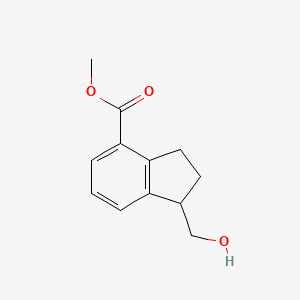
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a methyl group, as well as a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-chloro-4-methylpyridine, is prepared through halogenation and methylation reactions.
Formation of the Thiadiazole Ring: The pyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling Reaction: The final step involves coupling the pyridine-thiadiazole intermediate with an amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
3-(6-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the methyl group, affecting its electronic properties and interactions.
Uniqueness
3-(6-Chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClN4S |
|---|---|
Peso molecular |
226.69 g/mol |
Nombre IUPAC |
3-(6-chloro-4-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-5(11-6(9)3-4)7-12-8(10)14-13-7/h2-3H,1H3,(H2,10,12,13) |
Clave InChI |
LOTMOFJTOHUXFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


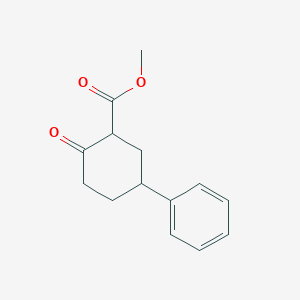

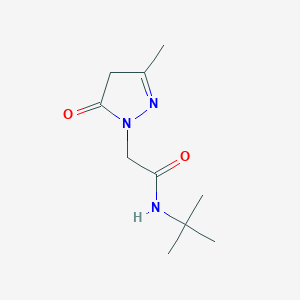

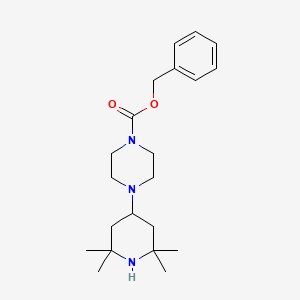
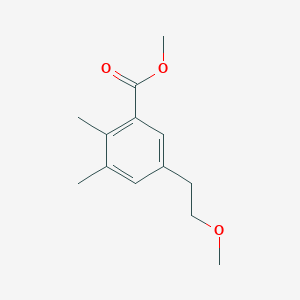

![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
